Propargyl-PEG2-CH2CO2-NHS ester

Description

Contextualization within Modern Chemical Biology and Conjugation Chemistry

In the realm of chemical biology, the ability to selectively modify biomolecules is paramount. Propargyl-PEG2-CH2CO2-NHS ester serves as a critical bridge, enabling the covalent linkage of different molecular entities with high precision. thermofisher.comwindows.net This capability is central to bioconjugation, a field focused on creating hybrid molecules that combine the properties of their constituent parts. broadpharm.com The development of such sophisticated reagents has paved the way for creating complex molecular architectures that are essential for studying biological processes and for therapeutic applications. medchemexpress.com

Multifunctional Chemical Architecture and Reactivity

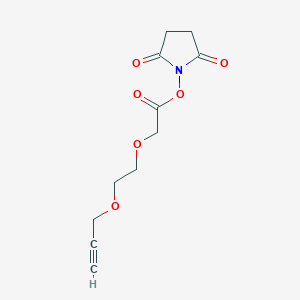

The power of this compound lies in its three key components: a propargyl group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. Each part plays a distinct and crucial role in its functionality.

The Propargyl Group: This terminal alkyne group is a key player in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. medchemexpress.comontosight.ai The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming a stable triazole linkage with an azide-containing molecule. medchemexpress.combroadpharm.comcd-bioparticles.netcd-bioparticles.netbroadpharm.com This reaction's reliability and mild conditions make it ideal for modifying sensitive biological molecules. nih.gov The term "propargylic" refers to the saturated position on a molecule next to an alkynyl group. wikipedia.org

The PEG2 Spacer: The short diethylene glycol (PEG2) spacer provides several advantages. It is a hydrophilic linker that increases the water solubility of the reagent and the resulting bioconjugate, which is crucial when working in aqueous biological environments. thermofisher.comrsc.orgchempep.cominterchim.fr The PEG spacer also offers flexibility and reduces the potential for aggregation of the conjugated molecules. thermofisher.comrsc.org Furthermore, PEG linkers are known for their low immunogenicity, making them suitable for in vivo applications. chempep.cominterchim.fr The defined length of the PEG2 spacer allows for precise control over the distance between the conjugated molecules. thermofisher.comwindows.net

The NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues. nih.govlumiprobe.comwindows.net This reaction forms a stable and irreversible amide bond. windows.netbroadpharm.com The reaction is most efficient at a pH range of 7 to 9. thermofisher.comwindows.net However, the NHS ester is susceptible to hydrolysis, particularly at higher pH and in dilute protein solutions, which is a competing reaction that can affect conjugation efficiency. thermofisher.comacs.org

Broad Spectrum Research Utility and Impact

The versatile nature of this compound has made it an invaluable tool across various research areas. Its primary application lies in the synthesis of well-defined bioconjugates for a multitude of purposes. broadpharm.com

In the field of proteomics and drug discovery, this linker is used to create probes for identifying and mapping protein interactions and post-translational modifications. nih.govnih.gov By attaching a reporter molecule (like a fluorophore or biotin) to the propargyl group after the NHS ester has reacted with a protein, researchers can track and isolate specific proteins of interest.

Furthermore, this reagent is instrumental in the construction of antibody-drug conjugates (ADCs). rsc.orgaxispharm.com In this application, the NHS ester end of the linker is first reacted with an antibody. Subsequently, a potent cytotoxic drug carrying an azide (B81097) group is attached to the propargyl end via a click reaction. This targeted delivery system allows for the specific destruction of cancer cells while minimizing damage to healthy tissues. The use of a PEG spacer in this context can improve the physicochemical properties of the ADC. rsc.org

The ability to introduce a propargyl group onto biomolecules also opens the door for further functionalization. mdpi.com This "handle" can be used for a variety of subsequent chemical modifications, expanding the possibilities for creating complex and multifunctional research tools. nih.govacs.org

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H15NO6 | broadpharm.com |

| Molecular Weight | 269.3 g/mol | broadpharm.com |

| CAS Number | 2512228-06-5 | broadpharm.com |

Table 2: Reactivity of Functional Groups

| Functional Group | Reactive Partner | Resulting Linkage | Optimal pH | Source |

|---|---|---|---|---|

| NHS Ester | Primary Amine (-NH2) | Amide Bond | 7-9 | thermofisher.comwindows.net |

| Propargyl (Alkyne) | Azide (-N3) | Triazole Ring | Not pH dependent | medchemexpress.com |

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(2-prop-2-ynoxyethoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c1-2-5-16-6-7-17-8-11(15)18-12-9(13)3-4-10(12)14/h1H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWQABAVPFCWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

The synthesis of Propargyl-PEG2-CH2CO2-NHS ester is a multi-step process that hinges on the careful selection and elaboration of precursor molecules and the optimization of reaction conditions to ensure high yields and purity.

Strategies for this compound Synthesis

The primary strategy for synthesizing this compound involves a two-stage approach: first, the preparation of the carboxylic acid precursor, Propargyl-PEG2-CH2COOH, followed by its activation to the corresponding NHS ester.

Precursor Molecule Selection and Elaboration:

The synthesis typically commences with a commercially available, heterobifunctional polyethylene (B3416737) glycol (PEG) derivative, such as a molecule possessing both a hydroxyl and a carboxyl group. A common precursor is HOOC-PEG-OH. The synthesis of a key intermediate, α-hydroxyl-ω-propargyl PEG, can be achieved by reacting the potassium salt of α-hydroxyl-ω-carboxyl PEG with propargyl bromide. mdpi.com This reaction proceeds with high efficiency, with reported yields of up to 96.2%. mdpi.com

The subsequent and crucial step involves the introduction of the carboxymethyl group. This is accomplished through the reaction of the α-hydroxyl-ω-propargyl PEG intermediate with succinic anhydride (B1165640) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and a base like triethylamine (B128534) (TEA). mdpi.com This reaction effectively opens the succinic anhydride ring, attaching it to the hydroxyl end of the PEG chain and yielding the desired carboxylic acid precursor, Propargyl-PEG2-CH2COOH. This step has been shown to proceed with high yields, often around 92%. mdpi.com

The final step in the synthesis is the conversion of the carboxylic acid to the highly reactive NHS ester. This is typically achieved by reacting Propargyl-PEG2-CH2COOH with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). axispharm.comthermofisher.com These coupling agents activate the carboxylic acid, facilitating its reaction with NHS to form the stable, yet reactive, NHS ester.

| Reaction Step | Reagents and Conditions | Reported Yield |

| Propargylation | HOOC-PEG-OH, KOH, Propargyl bromide in DMF | ~96.2% mdpi.com |

| Carboxylation | α-hydroxyl-ω-propargyl PEG, Succinic anhydride, DMAP, TEA in 1,4-Dioxane | ~92% mdpi.com |

| NHS Esterification | Propargyl-PEG2-CH2COOH, NHS, DCC or EDC in an organic solvent | High (general method) |

Table 1: Synthetic Pathway for this compound

Optimization of Reaction Pathways and Yields

In the carboxylation step, the use of a slight excess of succinic anhydride and DMAP can drive the reaction to completion. The reaction is typically stirred at room temperature for an extended period, often 24 hours, to ensure complete conversion. mdpi.com

The NHS esterification step is sensitive to moisture, as the NHS ester can hydrolyze back to the carboxylic acid. Therefore, anhydrous solvents and reagents are essential. lumiprobe.com The choice of coupling agent can also influence the yield and ease of purification. While DCC is effective, the urea (B33335) byproduct (dicyclohexylurea) is poorly soluble and requires filtration for removal. EDC, being water-soluble, can sometimes offer advantages in purification. The reaction is often carried out at room temperature. The optimal pH for NHS ester coupling to amines is between 8.3 and 8.5, though the activation of the carboxylic acid with EDC/NHS is more efficient at a lower pH of 4.5-7.2. thermofisher.comlumiprobe.com

Integration into Diverse Molecular Scaffolds

The bifunctional nature of this compound allows for its sequential or orthogonal conjugation to a wide variety of molecules, enabling the construction of complex and functionally diverse molecular architectures.

Conjugation with Peptides and Proteins

The NHS ester moiety of this compound reacts efficiently and specifically with primary amines present in peptides and proteins. These primary amines are found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. researchgate.net

The conjugation reaction is typically performed in a slightly basic buffer (pH 7.2-8.5) to ensure that the amine groups are deprotonated and thus nucleophilic. lumiprobe.com The reaction results in the formation of a stable amide bond. By controlling the stoichiometry of the linker to the protein, the degree of labeling can be modulated. glenresearch.com This method is widely used to attach PEG linkers to proteins, a process known as PEGylation, which can improve the pharmacokinetic properties of therapeutic proteins. The propargyl group remains available for subsequent "click" chemistry reactions.

| Biomolecule | Reactive Group | Conjugation Chemistry | Resulting Linkage |

| Peptides/Proteins | N-terminal α-amine, Lysine ε-amine | NHS ester acylation | Amide bond |

| Amino-modified Oligonucleotides | Primary amine | NHS ester acylation | Amide bond |

Table 2: Amine-Reactive Conjugation with this compound

Functionalization of Oligonucleotides and Nucleic Acids

This compound is also a valuable reagent for the functionalization of synthetic oligonucleotides and nucleic acids. Oligonucleotides can be synthesized with terminal or internal amino modifications, which introduce a primary amine ready for conjugation. google.comglenresearch.com

The NHS ester of the linker reacts with the amino-modified oligonucleotide under similar conditions as with proteins, forming a stable amide bond. glenresearch.com This allows for the site-specific incorporation of the propargyl-PEG linker into the nucleic acid structure. The resulting propargylated oligonucleotide can then be used in a variety of applications, including the construction of DNA-encoded libraries or for attachment to other molecules via click chemistry. google.com

Incorporation into Small Organic Molecules

The true versatility of this compound is realized in its ability to bridge biomolecules with small organic molecules. After conjugation to a peptide, protein, or oligonucleotide via its NHS ester, the terminal propargyl group serves as a handle for "click" chemistry. axispharm.combroadpharm.com

The most common "click" reaction employed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Small organic molecules functionalized with an azide (B81097) group can be efficiently and specifically "clicked" onto the propargylated biomolecule. This reaction is highly efficient, proceeds under mild, often aqueous conditions, and is orthogonal to most biological functional groups, making it ideal for creating complex bioconjugates. nih.gov This strategy is central to the development of technologies like Proteolysis Targeting Chimeras (PROTACs), where a protein-targeting ligand is linked to an E3 ligase-recruiting ligand.

Mechanistic Investigations of Bifunctional Reactivity

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne (like the propargyl group on the linker) and an azide (B81097). nih.govnih.gov This reaction is prized for its high yield, broad functional group tolerance, and mild reaction conditions in aqueous environments. organic-chemistry.orgnih.gov The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate, which then reacts with the azide. acs.org The reaction rate can be accelerated by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction. acs.org

The efficiency of the CuAAC reaction is highly dependent on the catalytic system. The active catalyst is the Cu(I) ion, which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270). nih.govjenabioscience.com However, the instability of Cu(I) in aerobic, aqueous solutions necessitates the use of chelating ligands that protect the copper from oxidation and disproportionation. acs.orgacs.org

Research has focused on optimizing the catalyst system to improve reaction rates, lower catalyst loading, and enhance biocompatibility. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used to stabilize the Cu(I) ion. nih.gov Studies have shown that the choice of ligand and its ratio to copper are critical. For instance, using a ligand-to-copper ratio of 5:1 can maintain high reaction rates while protecting the catalyst. acs.org Furthermore, novel catalytic systems, such as polymeric micellar nanocatalysts, have been developed to enhance reaction rates in aqueous media with low catalyst loading. mdpi.com

Table 1: Comparison of Catalytic Systems for CuAAC of PEGylated Alkynes

| Catalyst System | Substrates | Conditions | Yield / Conversion | Reference |

|---|---|---|---|---|

| Cu(II) Acetate (0.5 mol ratio) | mPEG-alkyne + Coumarin-azide | scCO₂, 130 bar, 35°C, 24h | 82.3% | acs.orgthermofisher.com |

| Cu(II) Acetate (0.5 mol ratio) | mPEG-alkyne + Coumarin-azide | scCO₂, 130 bar, 35°C, 48h | 87.1% | acs.orgthermofisher.com |

| CuBr / PMDETA | Resorcinarene-alkyne + PEG-azide | DMF, 40°C, 48h | 84% | nih.gov |

| PHPAM-ran-PILAM(Cu(I)) (1 mol%) | Propargyl Phenyl Ether + Butyl Azide | Water, r.t., 1h | >99% Conversion | mdpi.com |

| CuSO₄ / Sodium Ascorbate | Lactose-alkyne + Calixarene-azide | DMF, Microwave, 70°C | High Yield | nih.gov |

The CuAAC reaction is robust and can proceed under a wide range of conditions, but its efficiency and selectivity are influenced by the reaction environment. nih.gov

pH: The reaction is effective across a broad pH range, typically between 4 and 12. nih.govnih.gov For bioconjugation, a pH of 6.5 to 8.0 is common to ensure the stability of biological molecules. acs.org Buffers containing competing ligands, such as Tris, should be avoided. acs.org

Solvents: While the reaction can be performed in various organic solvents (DMF, DMSO, alcohols) and water, the use of green and sustainable solvents is gaining traction. jenabioscience.comgbiosciences.com Deep eutectic solvents (DES), such as choline (B1196258) chloride/glycerol, have been shown to be highly effective, sometimes reusable, media for CuAAC reactions, often providing quantitative yields. jenabioscience.com

Additives: The use of a reducing agent, most commonly sodium ascorbate, is crucial when starting with a Cu(II) salt. nih.gov However, the combination of copper and ascorbate can generate reactive oxygen species, potentially damaging sensitive biomolecules. Adding aminoguanidine (B1677879) can help intercept harmful byproducts of ascorbate oxidation. acs.org The presence of oxygen is detrimental as it oxidizes the active Cu(I) catalyst, so performing reactions under an inert atmosphere or using oxygen-scrubbing methods is beneficial. acs.org

Table 2: Influence of Reaction Environment on CuAAC Yield

| Catalyst System | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Coordination Polymer 1 (0.1 mol%) | ChCl/Glycerol (1:2) | r.t. | 24h | >99% | jenabioscience.com |

| Coordination Polymer 1 (0.05 mol%) | ChCl/Glycerol (1:2) | r.t. | 24h | 75% | jenabioscience.com |

| Coordination Polymer 1 (0.05 mol%) | ChCl/Glycerol (1:2) | 70°C | 24h | >99% | jenabioscience.com |

| CuSO₄/Ascorbate | D-sorbitol/urea (B33335)/NH₄Cl | - | - | 84% | gbiosciences.com |

| CuCl | Water | r.t. | 12h | 92% | gbiosciences.com |

N-Hydroxysuccinimide (NHS) Ester Amidation Reactions

The second functional end of the linker is the NHS ester, a widely used amine-reactive group for bioconjugation. lumiprobe.comigem.org It reacts with nucleophilic groups on proteins and other molecules to form stable covalent bonds.

The primary targets for NHS esters are unprotonated primary amines, such as the N-terminal α-amino group of a polypeptide and the ε-amino group of lysine (B10760008) residues. igem.orgthermofisher.com The reaction is an acyl substitution that forms a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. nih.gov This reaction proceeds efficiently in aqueous buffers at a pH range of 7.2 to 9.0. nih.govlumiprobe.com A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. The rate of hydrolysis increases significantly with pH. lumiprobe.comnih.gov Therefore, a pH of 7.2-8.5 is often used as a compromise to favor aminolysis over hydrolysis while maintaining protein stability. lumiprobe.com

While primary amines are the intended target, NHS esters are known to exhibit reactivity with other nucleophilic amino acid side chains. nih.gov Studies have systematically shown that, in addition to lysine, the hydroxyl groups of serine, threonine, and tyrosine can be acylated by NHS esters. nih.govraineslab.com This reactivity is highly dependent on the local microenvironment, including pH and the influence of adjacent amino acids, which can enhance the nucleophilicity of these residues. raineslab.com Chemoproteomic studies have quantified this reactivity, revealing that while lysine modification is predominant, a significant number of modifications occur on serine and threonine residues. nih.gov This highlights that the selectivity of NHS esters is not absolute and can lead to a heterogeneous mixture of products, a crucial consideration in bioconjugation. nih.govresearchgate.net

Table 3: Reactivity of NHS Esters with Nucleophilic Amino Acid Residues

| Amino Acid Residue | Functional Group | Observed Reactivity with NHS Esters | Reference |

|---|---|---|---|

| Lysine | ε-Amine (Primary) | Primary and most consistent target for acylation. | raineslab.comnih.gov |

| N-Terminus | α-Amine (Primary) | Expected primary reaction site. | igem.orgraineslab.com |

| Serine | Hydroxyl | Significant reactivity observed, dependent on pH and neighboring residues. Represents ~17-18% of modifications in some proteomic studies. | nih.govraineslab.com |

| Threonine | Hydroxyl | Significant reactivity observed, similar to serine. Represents ~17-18% of modifications in some proteomic studies. | nih.govraineslab.com |

| Tyrosine | Phenolic Hydroxyl | Minor but notable reactivity reported. | nih.govraineslab.com |

The length and structure of the spacer can exert both steric and electronic effects on the reactivity of the terminal functional groups. Sterically, the PEG chain can influence the accessibility of the NHS ester to its target nucleophile on a large biomolecule. Studies on different systems have shown that linker length can significantly affect the biological activity of the final conjugate, suggesting that the spacer plays a role in how effectively the "warhead" (in this case, the NHS ester) can reach its binding site. bioclone.netsigmaaldrich.com Longer PEG linkers can increase the hydrodynamic radius of a conjugate and, in some contexts, enhance targeting ability in vivo. sigmaaldrich.com Electronically, the atoms in the spacer can influence the stability and reactivity of the NHS ester. For example, studies have shown that inserting methylene (B1212753) groups in the bridge adjacent to an NHS ester can decrease the rate of hydrolysis, thereby increasing its half-life and providing a larger window for the desired amidation reaction to occur. This suggests that the specific "-PEG2-CH2CO2-" structure is a deliberate design choice to modulate the reactivity and stability of the NHS ester group.

Table 4: Observed Effects of PEG Spacer Length on Conjugate Properties and Reactivity

| System Studied | Observation | Inferred Effect | Reference |

|---|---|---|---|

| PEGylated Carbonic Anhydrase Inhibitors | Short/medium PEG linkers (1K-3.4K Da) were most efficient in cell killing. Linker length affects availability of the warhead to the target enzyme. | Steric hindrance/conformational effect of the linker impacts biological function. | bioclone.net |

| PEG-Interferon Conjugates | Longer linkers were more reactive in the conjugation step but resulted in lower in-vitro bioactivity. | Linker length affects both conjugation efficiency and the biological activity of the final product. | sigmaaldrich.com |

| Folate-linked Liposomes | Increasing PEG-linker length (2K to 10K Da) significantly increased tumor accumulation and therapeutic efficacy in vivo. | Longer linkers can improve in vivo targeting by extending the ligand away from the particle surface. | |

| NHS Esters with Alkyl Spacers | Inserting methylene groups in the bridge next to the ester decreased the hydrolysis rate. | Electronic/steric effect of the spacer directly modulates the chemical reactivity and stability of the NHS ester. |

Advanced Bioconjugation and Bioorthogonal Labeling Strategies

Site-Selective Bioconjugation Approaches

The dual-functionality of Propargyl-PEG2-CH2CO2-NHS ester is particularly advantageous for the site-selective modification of proteins, a critical requirement for preserving their structure and function.

Directed Modification of Protein N-Termini and Lysine (B10760008) Residues

The NHS ester end of the this compound molecule reacts efficiently with primary amine groups (-NH2) found on proteins. axispharm.comavantorsciences.com These primary amines are located at the N-terminus of polypeptide chains and on the epsilon-amine of lysine residues. axispharm.comnih.gov This reaction, typically carried out at a pH between 7 and 9, forms a stable and irreversible amide bond. avantorsciences.comnih.gov

While proteins often contain numerous lysine residues, making non-specific labeling a potential issue, reaction conditions can be optimized to achieve a degree of site-selectivity. nih.govnih.gov By controlling factors such as pH and reagent stoichiometry, it is possible to favor the modification of the most reactive amines, which can sometimes be a specific lysine or the N-terminal amine, leading to a more homogenous product. nih.govresearchgate.net Upon reaction, the protein is tagged with a propargyl group, rendering it ready for subsequent bioorthogonal ligation. nih.gov This initial amine-reactive conjugation is a foundational step for introducing a click-reactive handle onto a protein of interest. broadpharm.com

Orthogonal Ligation with Genetically Encoded Tags

The true power of pre-functionalizing a protein with a propargyl group is realized in orthogonal ligation strategies, particularly those involving genetically encoded tags. nih.gov Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. The CuAAC reaction between an alkyne (like the propargyl group) and an azide (B81097) is a prime example of such a reaction. broadpharm.commedchemexpress.com

Modern genetic engineering techniques allow for the site-specific incorporation of non-canonical amino acids (ncAAs) bearing azide side chains into a protein's structure. nih.gov This creates a protein with a unique, genetically encoded azide tag at a predetermined location. A protein first modified with this compound can then be covalently linked to a second protein containing an azide-bearing ncAA. This is achieved through the highly specific and efficient CuAAC reaction, which forms a stable triazole linkage between the two molecules. broadpharm.com This powerful, two-step approach enables the precise assembly of well-defined protein-protein conjugates for various applications in chemical biology and proteomics.

Surface Functionalization of Biomaterials and Nanoparticles

The covalent modification of surfaces is critical for developing advanced biomaterials, drug delivery systems, and diagnostic platforms. This compound provides a versatile method for imparting new functionality to these materials.

Covalent Attachment to Polymer Surfaces and Membranes

Polymer surfaces and membranes can be engineered to present primary amine groups. The NHS ester of the linker readily reacts with these amine-coated surfaces to covalently attach the Propargyl-PEG2 moiety. broadpharm.comcd-bioparticles.netbroadpharm.com This process transforms an ordinary surface into a "clickable" platform.

The newly installed terminal propargyl groups can then be used to immobilize a wide variety of azide-modified molecules, such as peptides, carbohydrates, or small-molecule ligands, via CuAAC. nih.govacs.orggoogle.com This method allows for the controlled and oriented immobilization of biomolecules. The presence of the PEG spacer is also beneficial, as it can help to reduce non-specific protein adsorption on the surface, a phenomenon known as bio-fouling. nih.govacs.org This strategy has been employed to create surfaces that can selectively capture proteins, influence cell behavior, or act as biosensors. acs.orgnih.gov

Derivatization of Nanocarriers and Imaging Probes

The principles of surface functionalization extend to the nanoscale, where this compound is used to derivatize nanocarriers such as liposomes, polymeric nanoparticles, and other imaging probes. nih.govnih.gov Many nanoparticle formulations are designed to have amine groups on their surface, which serve as attachment points for the NHS ester. nih.gov

This conjugation strategy achieves two goals simultaneously. First, it coats the nanoparticle with a hydrophilic PEG layer, which is known to improve the colloidal stability and in vivo circulation time of nanocarriers by shielding them from the immune system. nih.gov Second, it decorates the nanoparticle surface with propargyl groups, creating a platform for further modification via click chemistry. researchgate.net This allows for the attachment of targeting ligands (e.g., antibodies, aptamers) to direct the nanocarrier to specific cells or tissues, or the conjugation of fluorescent dyes or contrast agents for molecular imaging applications. nih.gov This modular approach is highly valuable in the development of targeted drug delivery systems and diagnostic nanoprobes. nih.gov

Development of Bioconjugated Probes for Molecular Imaging Research

The creation of highly specific probes is essential for modern molecular imaging. This compound facilitates the construction of such probes by enabling a modular assembly of targeting molecules and imaging agents.

For instance, an antibody that specifically recognizes a cancer-related protein can be labeled using the amine-reactive NHS ester. This step attaches the Propargyl-PEG2-CH2CO2- linker to the antibody. broadpharm.commedchemexpress.com In a separate step, an imaging moiety—such as a fluorescent dye, a quantum dot, or a chelator for a radioisotope used in PET or SPECT imaging—can be synthesized with a reactive azide group.

The propargyl-functionalized antibody and the azide-containing imaging agent are then joined together using the CuAAC click reaction. broadpharm.com The result is a precisely constructed molecular imaging probe where the antibody directs the probe to the biological target of interest, and the attached imaging agent provides a detectable signal. This strategy allows researchers to visualize the location, concentration, and dynamics of specific biomolecules within cells, tissues, and even whole organisms, providing invaluable insights in biomedical research.

Integration with Radiopharmaceuticals for Positron Emission Tomography (PET)

The application of this compound in positron emission tomography (PET) is primarily centered on pretargeted imaging strategies. frontiersin.org This advanced approach decouples the targeting vector (often a slow-circulating antibody) from the radioactive payload, significantly enhancing imaging contrast and reducing the radiation dose to the patient. nih.govupenn.edu

In a typical pretargeting workflow, a tumor-targeting antibody is first conjugated with this compound. The NHS ester reacts with lysine residues on the antibody, site-specifically installing the propargyl (alkyne) handle. This modified antibody is administered to the patient and allowed to accumulate at the tumor site while clearing from systemic circulation. frontiersin.org Subsequently, a small, azide-functionalized molecule carrying a short-lived PET radionuclide (e.g., ⁶⁴Cu or ¹⁸F) is injected. nih.govupenn.edu This radiolabeled probe rapidly travels through the body and, upon encountering the alkyne-modified antibody at the tumor, undergoes a highly efficient in vivo "click" reaction, covalently trapping the radioactivity at the target. frontiersin.orgupenn.edu Any unbound radiotracer is quickly excreted, leading to high tumor-to-background signal ratios in a short time frame. nih.govnih.gov

Research in this area has validated the use of similar bioorthogonal systems, demonstrating clear tumor delineation with excellent image contrast. For example, studies using antibodies modified with trans-cyclooctene (B1233481) (a different bioorthogonal partner) and a ⁶⁴Cu-labeled tetrazine radioligand have shown high tumor uptake and favorable dosimetry. nih.govnih.govresearchgate.net This pretargeting methodology effectively combines the specificity of antibodies with the favorable pharmacokinetics of small-molecule radiotracers.

Table 1: Representative Findings in Pretargeted PET Imaging This table presents data from studies using analogous bioorthogonal pretargeting systems to illustrate the principles discussed.

| Targeting Vector | Bioorthogonal Reaction | Radioligand | Tumor Uptake (%ID/g) | Tumor:Muscle Ratio | Reference |

|---|---|---|---|---|---|

| huA33-TCO | Diels-Alder | ⁶⁴Cu-Tz-Bn-NOTA | 4.1 ± 0.3 at 12h | Not Reported | upenn.edu |

| sshuA33-PEG12-TCO | Diels-Alder | ⁶⁴Cu-Tz-SarAr | 6.7 ± 1.7 at 1h | 21.5 ± 5.6 at 24h | nih.govnih.govresearchgate.net |

Design of Fluorescent and Luminescent Bioconjugates

This compound is instrumental in the design of fluorescent and luminescent bioconjugates for advanced cellular imaging and diagnostics. The linker facilitates a two-step labeling strategy that offers high specificity and versatility. nih.gov

First, the NHS ester is used to conjugate the linker to a protein of interest, such as an antibody or a specific cell-surface receptor. johnshopkins.edunih.gov This step introduces a stable, bioorthogonal alkyne handle onto the biomolecule. The second step involves the introduction of a fluorescent or luminescent probe that has been functionalized with an azide group. The copper-catalyzed click reaction between the alkyne-modified protein and the azide-bearing probe creates a stable triazole linkage, effectively and specifically labeling the target protein. lumiprobe.comnih.gov

This modular approach allows researchers to use a single batch of alkyne-modified protein and label it with a wide variety of imaging agents (e.g., different colored fluorophores, quenchers, or luminescent reporters) without needing to re-optimize the initial protein conjugation step. nih.govnih.gov This method is particularly advantageous for multicolor imaging experiments and for labeling sensitive proteins where direct conjugation of a bulky dye might interfere with function. acs.org

Studies have demonstrated the power of this bioorthogonal labeling strategy for visualizing cell surface proteins with high precision. nih.govnih.gov For instance, researchers have successfully used CuAAC to label genetically encoded azide-containing residues in G protein-coupled receptors (GPCRs) with alkyne-functionalized fluorophores. nih.gov This approach provides stoichiometric labeling with minimal background, enabling detailed biophysical studies. nih.gov The principles are directly transferable to a strategy using this compound to first modify the protein, followed by reaction with an azide-dye.

Table 2: Bioorthogonal Labeling Strategies for Fluorescence This table outlines the general steps and components involved in creating fluorescent bioconjugates using alkyne-azide click chemistry.

| Step | Reagent 1 | Reagent 2 | Reaction Type | Outcome | Reference |

|---|---|---|---|---|---|

| 1. Protein Modification | Protein with primary amines (e.g., Lysine) | This compound | Amine-NHS ester reaction | Alkyne-functionalized protein | johnshopkins.edunih.gov |

| 2. Fluorophore Ligation | Alkyne-functionalized protein | Azide-functionalized fluorescent dye | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Fluorescently labeled protein | acs.orgnih.govresearchgate.net |

Applications in Chemical Biology and Drug Discovery Research

Proteolysis-Targeting Chimeras (PROTACs) Research Applications

PROTACs are innovative heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. medchemexpress.commedchemexpress.com A PROTAC molecule is composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govnih.gov The linker is a critical component that influences the PROTAC's efficacy, selectivity, and physicochemical properties. medchemexpress.comaxispharm.com

Propargyl-PEG2-CH2CO2-NHS ester serves as a PEG-based linker component for the synthesis of PROTACs. medchemexpress.com The NHS ester group allows for covalent attachment to an amine-containing moiety on one of the ligands, while the propargyl group provides a handle for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction to connect the other ligand. axispharm.commedchemexpress.com

The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov PEG-based linkers are frequently employed in PROTAC design due to several key advantages. nih.govbiochempeg.com

Key Advantages of PEG Linkers in PROTACs:

Enhanced Solubility: PEG chains are hydrophilic, which can improve the aqueous solubility of the often hydrophobic PROTAC molecule, positively impacting cell permeability and potential for oral absorption. axispharm.combiochempeg.com

Synthetic Tractability: The synthesis of PEG linkers is well-established, allowing for easy tuning of their length and composition through robust chemical methods. nih.govbiochempeg.com Bifunctional PEG motifs, like this compound, facilitate the rapid and convergent assembly of PROTACs. nih.govbiochempeg.com

Flexibility: The inherent flexibility of the PEG chain can provide the necessary conformational freedom for the two ligands to simultaneously bind their respective protein targets, which is essential for forming a stable ternary complex.

The synthesis strategy for incorporating a linker like this compound involves a stepwise approach. First, the NHS ester end is reacted with a primary or secondary amine on either the target protein ligand or the E3 ligase ligand. Following purification, the resulting intermediate, which now possesses a terminal alkyne, is reacted with the second ligand that has been pre-functionalized with an azide (B81097) group. This "click" reaction is highly efficient and chemoselective, simplifying the synthesis of complex PROTAC libraries. nih.gov

The length and flexibility of the linker are critical parameters that must be optimized to achieve efficient protein degradation. axispharm.com An improperly designed linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or it may result in a non-productive complex geometry that does not support efficient ubiquitination.

Linker Length: The optimal distance between the two ligands is highly dependent on the specific target protein and E3 ligase pair. Researchers often create a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4) to empirically determine the optimal length for maximal degradation efficiency. nih.govnih.gov A linker that is too short may prevent the two proteins from binding simultaneously, while a linker that is too long might lead to reduced stability of the ternary complex and decreased efficacy.

Table 1: Impact of Linker Properties on PROTAC Efficacy

| Linker Characteristic | Effect on PROTAC Function | Optimization Strategy |

|---|---|---|

| Length | Determines the spatial distance between the target protein and the E3 ligase, affecting ternary complex formation and stability. | Synthesize and screen a library of PROTACs with varying linker lengths (e.g., different numbers of PEG units). nih.gov |

| Flexibility | Influences the conformational freedom of the PROTAC, which can aid in achieving the optimal orientation for ubiquitination. | Modify the linker backbone by incorporating both flexible (PEG) and rigid (e.g., cycloalkane) structural motifs. |

| Composition | Affects key physicochemical properties such as solubility, cell permeability, and metabolic stability. nih.govaxispharm.com | Balance hydrophilic (PEG) and hydrophobic (alkyl) components to fine-tune properties like logP and topological polar surface area (TPSA). nih.govnih.gov |

| Attachment Points | The connection points on the two ligands can significantly alter the geometry of the ternary complex and degradation efficiency. | Experiment with different conjugation sites on the warhead and anchor ligands to preserve binding affinity and optimize complex formation. |

Antibody-Drug Conjugates (ADCs) Development

Early ADCs were often produced using methods that resulted in heterogeneous mixtures, with a variable number of drug molecules attached to different locations on the antibody (e.g., surface-exposed lysines). nih.govrsc.org This heterogeneity can lead to suboptimal performance and a narrow therapeutic window. rsc.orgnih.gov Consequently, there is a significant focus on developing homogeneous ADCs with a precisely defined drug-to-antibody ratio (DAR) and specific conjugation sites. nih.govrsc.org

This compound can be utilized in site-specific conjugation strategies. For instance, if an antibody is engineered to contain a specific reactive group at a defined location, this bifunctional linker can be used to attach a payload. One common method involves engineering cysteine residues at specific sites on the antibody. nih.gov However, the NHS ester of this particular compound is designed to react with amines. A more applicable strategy involves the incorporation of non-natural amino acids (nnAAs) with azide functionalities into the antibody backbone. nih.gov The propargyl group of the linker-drug conjugate can then be "clicked" onto the azide handle on the antibody, resulting in a homogeneous product.

Another approach is glycoengineering, where the conserved N-glycans on the antibody's Fc region are modified to serve as a conjugation handle. researchgate.netresearchgate.net For example, glycans can be enzymatically remodeled to incorporate an azide-tagged sugar, which can then be conjugated to an alkyne-bearing linker-payload construct via click chemistry. researchgate.net This ensures that conjugation occurs away from the antigen-binding site and yields a homogeneous ADC. researchgate.net

The linker's chemical nature has a profound impact on the stability of the ADC in circulation and its ability to efficiently release the cytotoxic payload inside the target cancer cells.

Stability and Pharmacokinetics: Hydrophilic linkers, such as those containing PEG moieties, can mask the hydrophobicity of the cytotoxic drug, reducing the tendency of the ADC to aggregate. nih.govresearchgate.net This improved solubility and physical stability can lead to better pharmacokinetic profiles, including a longer circulation half-life. nih.gov The choice of bonding chemistry is also critical; for example, amide bonds formed by NHS esters are generally stable. nih.gov

Targeted Delivery: The linker must be stable enough to prevent premature release of the drug in the bloodstream, which would cause systemic toxicity. Upon internalization of the ADC into the target cell, the linker must then be efficiently cleaved to release the active drug. While this compound itself forms a stable amide bond, it is often incorporated into larger linker systems that contain a cleavable moiety (e.g., a peptide sequence sensitive to lysosomal proteases or a pH-sensitive hydrazone). The PEG component can influence the efficiency of internalization and intracellular trafficking of the ADC.

Table 2: Influence of PEG Linkers on ADC Properties

| Property | Impact of PEG Linker | Rationale |

|---|---|---|

| Solubility | Increased | The hydrophilic nature of PEG counteracts the hydrophobicity of the cytotoxic payload, reducing aggregation. nih.govresearchgate.net |

| Stability | Enhanced | Improved physical stability in solution and potentially reduced immunogenicity. nih.gov |

| Circulation Half-Life | Extended | PEGylation can increase the hydrodynamic radius of the ADC, leading to slower clearance rates. nih.gov |

| Payload Release | Can be modulated | While the PEG component itself is stable, it is part of a larger linker system designed for specific release mechanisms within the target cell. |

Chemoproteomic Profiling and Ligandable Hotspot Mapping

Chemoproteomics uses chemical probes to study protein function and interaction on a proteome-wide scale. nih.govresearchgate.net A key goal is to identify "ligandable hotspots"—reactive amino acid residues in functional sites on proteins that can be targeted by small molecules. nih.govnih.gov This is crucial for discovering new drug targets, especially for proteins previously considered "undruggable." researchgate.net

Alkyne-functionalized NHS esters, such as this compound, have emerged as versatile reactivity-based probes for mapping these hotspots. nih.gov The NHS ester is a reactive group that can form covalent bonds with various nucleophilic residues on proteins, not limited to the canonical lysine (B10760008). nih.govnih.gov The alkyne handle allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) via click chemistry. nih.gov

Research has shown that NHS-ester-alkyne probes can label a wide range of nucleophilic amino acids in complex proteomes. nih.gov In one study using a similar probe in mouse liver proteomes, thousands of probe-modified peptides were identified. While a large portion were lysines, a significant number of serines, threonines, and tyrosines were also labeled. nih.gov This demonstrates the utility of these probes in broadly mapping the reactive and accessible nucleophilic landscape of the proteome. nih.govnih.gov

This methodology, often coupled with quantitative mass spectrometry platforms like isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling), allows researchers to:

Globally map reactive sites: Identify thousands of potential binding sites across the entire proteome. nih.govnih.gov

Discover novel drug targets: Uncover previously uncharacterized functional sites on proteins that could be targeted for therapeutic intervention. nih.gov

Facilitate covalent ligand discovery: By identifying reactive residues, these probes pave the way for the design of targeted covalent inhibitors. nih.govtum.de

The use of such probes represents a powerful strategy to expand the druggable proteome and accelerate the discovery of new medicines. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperidine |

Activity-Based Protein Profiling (ABPP) using Alkyne-Functionalized NHS Esters

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems. nih.govnih.govacs.orgnih.gov This technique utilizes reactive chemical probes to covalently label active enzyme sites, enabling the assessment of protein function directly in native biological contexts. Alkyne-functionalized NHS esters, such as this compound, have emerged as versatile probes in ABPP for mapping reactive, functional, and ligandable "hotspots" across the proteome. nih.govnih.govacs.org

The core of this approach lies in the reactivity of the NHS ester group towards nucleophilic amino acid residues on proteins. While traditionally known to react with the ε-amino group of lysine residues, research has demonstrated that these probes can also label other nucleophilic residues such as serine, threonine, and tyrosine. nih.govnih.govacs.org This broad reactivity allows for a more comprehensive profiling of the proteome's functional landscape.

The workflow for ABPP using an alkyne-functionalized NHS ester typically involves:

Labeling: The probe is incubated with a complex proteome (e.g., cell or tissue lysate). The NHS ester moiety covalently reacts with accessible and hyperreactive nucleophilic residues on proteins.

Click Chemistry: The alkyne handle on the now protein-bound probe is utilized for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click" reaction attaches a reporter tag, such as biotin for enrichment or a fluorophore for visualization, to the labeled proteins.

Analysis: The tagged proteins are then identified and quantified using mass spectrometry-based proteomics. This allows for the identification of the specific proteins and even the precise amino acid residues that were labeled by the probe.

This methodology has been instrumental in identifying previously unknown druggable sites on proteins, moving beyond the traditional focus on active sites to include allosteric sites, protein-protein interaction domains, and post-translationally modified sites. nih.govnih.govacs.org

Identification and Characterization of Nucleophilic Binding Sites within Proteomes

Expanding on the principles of ABPP, alkyne-functionalized NHS esters are pivotal in the proteome-wide identification and characterization of nucleophilic binding sites. These "ligandable hotspots" are amino acid residues that are sufficiently reactive to be targeted by small molecules, representing potential sites for therapeutic intervention. nih.govnih.govacs.org

The use of probes like this compound has led to the large-scale mapping of thousands of such sites. For instance, in a study using a general NHS-ester-alkyne probe in a mouse liver proteome, over 3,000 probe-modified peptides were identified. nih.gov This demonstrates the extensive reach of this approach in uncovering the reactive landscape of a proteome.

The distribution of labeled amino acid residues in such studies reveals the broad utility of these probes. While lysine is often the most frequently labeled residue, significant labeling is also observed on serines and threonines, with tyrosines and other nucleophiles also being identified. nih.gov

| Amino Acid Residue | Typical Percentage of Total Modified Peptides Identified in a Proteome-wide Study | Significance of Identification |

|---|---|---|

| Lysine | ~50% | Known target of NHS esters; often involved in post-translational modifications like acetylation and ubiquitination. |

| Serine | ~17-18% | Frequently found in enzyme active sites (e.g., serine proteases, hydrolases) and sites of phosphorylation. |

| Threonine | ~17-18% | Commonly located in active sites and is a key residue for phosphorylation. |

| Tyrosine | Detected | Important for enzyme catalysis and is a critical site for phosphorylation in signaling pathways. |

| Cysteine | Detected to a lesser extent | Highly nucleophilic and often a key catalytic residue or involved in disulfide bond formation. |

The identification of these sites provides a roadmap for the development of covalent ligands and drugs. By understanding which residues on which proteins are accessible and reactive, medicinal chemists can design molecules with improved selectivity and potency.

Development of Chemical Tools for Biological Pathway Interrogation

The utility of this compound extends to the creation of bespoke chemical tools for the detailed study of specific biological pathways. Its bifunctional nature allows for the straightforward introduction of an alkyne handle onto a variety of molecules, thereby enabling their use as probes for visualization and quantification.

Probes for Glycoconjugate Visualization and Metabolic Labeling

Glycoconjugates, such as glycoproteins and glycolipids, are fundamentally important in a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. The study of these molecules, however, can be challenging due to their complex and heterogeneous nature. This compound can be employed to construct probes for the visualization and analysis of glycoconjugates through metabolic labeling.

In this strategy, a biomolecule of interest that can be incorporated into glycans, such as an amino-modified monosaccharide, is first functionalized with a propargyl group using the NHS ester. This creates an "unnatural" sugar analog bearing an alkyne handle. This analog is then introduced to cells or organisms, where it is taken up and incorporated into newly synthesized glycoconjugates through the cell's own metabolic machinery.

Following this metabolic labeling, the alkyne-tagged glycoconjugates can be visualized or enriched. A fluorescent azide or a biotinylated azide can be "clicked" onto the alkyne handle, allowing for the imaging of glycan trafficking and localization or the affinity purification of the labeled glycoconjugates for subsequent analysis by mass spectrometry. This approach provides a powerful means to study the dynamics of glycan biosynthesis and expression.

Tools for Quantitative Monitoring of Sialylation Dynamics

Sialylation, the addition of sialic acid residues to the termini of glycans, is a critical post-translational modification that is often altered in disease states, particularly in cancer. The ability to quantitatively monitor changes in sialylation is therefore of significant interest for both basic research and diagnostics.

This compound can be used to create chemical tools for this purpose. For example, a lectin or an antibody that specifically recognizes sialylated glycans can be chemically modified with the NHS ester to introduce a propargyl group. This alkyne-tagged recognition element can then be used to probe for the presence of sialylated structures on cells or in tissues.

For quantitative analysis, a "clickable" reporter with a quantifiable signal, such as a fluorophore or a mass tag, can be attached to the alkyne-labeled lectin or antibody after it has bound to its target. This allows for the sensitive and specific quantification of changes in sialylation levels. This approach can be adapted for various platforms, including flow cytometry, high-content imaging, and mass spectrometry-based methods, providing a versatile toolkit for studying the role of sialylation in health and disease.

Polymer Science and Advanced Materials Research

Synthesis of Functional Polymeric Architectures

The dual-reactive nature of Propargyl-PEG2-CH2CO2-NHS ester facilitates its integration into various polymerization techniques, enabling the synthesis of well-defined and functional polymeric structures.

Controlled Radical Polymerization and Ring-Opening Polymerization Integration

While direct initiation of controlled radical polymerization (CRP) or ring-opening polymerization (ROP) by this compound is not its primary application, it plays a crucial role in the post-polymerization functionalization of polymers synthesized via these methods. For instance, polymers prepared by CRP techniques like atom transfer radical polymerization (ATRP) can be designed to have terminal azide (B81097) groups. These azide-terminated polymers can then be efficiently "clicked" with the propargyl group of the ester, introducing a reactive NHS ester handle for further conjugation.

Similarly, in ROP, polyesters like polylactide (PLA) can be synthesized with a terminal azide. The subsequent click reaction with this compound allows for the introduction of amine-reactive sites, transforming the polyester (B1180765) into a versatile platform for bioconjugation. This approach enables the creation of well-defined block copolymers where one block can be precisely functionalized. For example, a diblock copolymer of polystyrene and polylactide, synthesized via a combination of ROP and ATRP, can be functionalized at the PLA block terminus using this strategy.

Creation of Amphiphilic Block Copolymers and Dendrimers

The functionalization of amphiphilic block copolymers is essential for their application in areas like drug delivery and nanotechnology. researchgate.net this compound provides a straightforward method to introduce functionalities to these self-assembling macromolecules. For example, an amphiphilic block copolymer with a hydrophilic polyethylene (B3416737) glycol (PEG) block and a hydrophobic block can be modified at the terminus of the hydrophilic block. If the PEG block has a terminal amine, the NHS ester end of the linker can be used for attachment. This leaves the propargyl group available for subsequent click reactions with azide-modified therapeutic agents or targeting ligands.

In the realm of dendrimers, this compound is utilized to functionalize the dendrimer periphery. For instance, poly(amidoamine) (PAMAM) dendrimers, which have primary amine terminal groups, can be reacted with the NHS ester of the linker. This reaction results in a dendrimer scaffold decorated with terminal propargyl groups, ready for the attachment of various molecules through click chemistry. This method has been employed to conjugate antibodies to dendrimers for targeted imaging and therapeutic applications.

Engineering of Surface-Functionalizable Polymeric Membranes

The ability to tailor the surface properties of polymeric membranes is critical for applications ranging from separations to biomedical devices. This compound offers a powerful tool for the surface engineering of these materials.

Control of Microstructure and Pore Morphology

The direct use of this compound to control the microstructure and pore morphology during membrane formation is an area of ongoing research. However, its primary role lies in the post-fabrication modification of membranes with pre-existing porous structures. For example, macroporous polymer microclusters, synthesized through reactive gelation of azide-containing nanoparticles, can be functionalized with this compound. mdpi.com The click reaction between the azide groups on the polymer surface and the propargyl group of the linker results in a membrane surface decorated with reactive NHS esters. This functionalization does not significantly alter the bulk microstructure of the membrane but activates the surface for subsequent molecular attachment. This approach has been used to create affinity membranes for antibody purification. mdpi.com

Development of Bio-Adhesive and Anti-Fouling Surfaces

The creation of surfaces that can selectively interact with biological systems is of great interest. This compound is instrumental in the development of bio-adhesive surfaces. By first creating a self-assembled monolayer (SAM) of an azide-terminated molecule on a gold surface, the propargyl group of the linker can be used to attach it to the surface via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. rsc.org The exposed NHS ester can then be used to immobilize amine-containing biomolecules, such as peptides that promote cell adhesion. For instance, peptides containing the Arg-Gly-Asp (RGD) sequence, known to interact with cell surface integrins, can be covalently attached to create surfaces that promote the adhesion of specific cell types like adipose-derived stem cells. rsc.org

Conversely, the same fundamental chemistry can be adapted to create anti-fouling surfaces. By attaching passivating polymers like polyethylene glycol (PEG) to a surface, non-specific protein adsorption and cell adhesion can be minimized. While this compound is primarily used for attachment, the inherent properties of the molecules it conjugates, such as long-chain PEGs or specific anti-fouling peptides, are responsible for the anti-fouling effect.

Fabrication of Targeted Delivery Systems for Macromolecules

A significant application of this compound is in the construction of targeted delivery systems for macromolecules like proteins and nucleic acids. The linker's ability to connect a carrier vehicle (e.g., a nanoparticle or liposome) to a targeting moiety (e.g., an antibody or peptide) is central to this application.

In one exemplary approach, azide-functionalized nanoparticles are first synthesized. Separately, a targeting antibody is modified with this compound by reacting the NHS ester with primary amine groups on the antibody, such as the side chains of lysine (B10760008) residues. The resulting propargyl-functionalized antibody is then "clicked" onto the azide-bearing nanoparticles. This creates a targeted nanoparticle system capable of selectively binding to cells that express the antigen recognized by the antibody. This strategy has been successfully used to attach antibodies to gold nanoparticles for targeted cell imaging and to liposomes for targeted drug delivery.

The efficiency of such conjugation reactions is a critical parameter. In a study involving the functionalization of azide-containing macroporous microclusters with a similar propargyl-dPEG®1-NHS ester, the yield of the click reaction was determined semi-quantitatively via FT-IR spectroscopy.

| Reactant | Functional Group | Reaction Yield (%) |

| Propargyl-dPEG®1-NHS ester | NHS ester | ~55 |

| Propargylglycidyl ether | Epoxide | ~98 |

| Data sourced from a study on the functionalization of macroporous polymer-protein hybrid materials. mdpi.com |

Construction of Multifunctional Micellar Nanosystems

The heterobifunctional nature of this compound lends itself to the sophisticated construction of multifunctional micellar nanosystems. These nanosystems are self-assembled structures, typically formed from amphiphilic block copolymers in an aqueous environment, creating a core-shell architecture. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell, often composed of polyethylene glycol (PEG), provides stability and biocompatibility. nih.gov

The strategic incorporation of this compound into these systems occurs at the distal end of the hydrophilic PEG chains that form the corona of the micelle. This is achieved by reacting the NHS ester group with amine functionalities present on the hydrophilic block of the copolymer before self-assembly. Once the micelles are formed, the propargyl groups are displayed on the surface, creating a versatile platform for post-assembly modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction is highly efficient and specific, allowing for the covalent attachment of a wide array of molecules bearing an azide group. acs.orgnih.gov

This "clickable" surface allows for the attachment of various functional moieties to impart multifunctionality to the nanosystem. For instance, targeting ligands such as peptides, antibodies, or small molecules can be conjugated to the micelle surface to enhance accumulation at specific disease sites. nih.gov Additionally, imaging agents or other therapeutic molecules can be attached, creating a theranostic platform. The use of a PEG spacer, as in this compound, is crucial as it extends the reactive propargyl group away from the micelle surface, improving its accessibility for the click reaction and minimizing steric hindrance. nih.gov

The general strategy for constructing these multifunctional micelles is a two-step process:

Synthesis of Alkyne-Functionalized Copolymer: The amine-terminated hydrophilic block of an amphiphilic block copolymer (e.g., NH2-PEG-b-PCL) is reacted with this compound to form an alkyne-terminated copolymer.

Self-Assembly and Functionalization: The resulting copolymer self-assembles in an aqueous solution to form micelles with propargyl groups on the surface. These "clickable" micelles are then reacted with azide-containing molecules (e.g., targeting ligands, imaging agents) via CuAAC.

This modular approach allows for the precise control over the type and density of functional molecules on the micelle surface, leading to highly tailored nanosystems for various biomedical applications. magtech.com.cn

| Feature | Description | Reference |

| Core | Typically composed of a hydrophobic polymer (e.g., PCL, PLA) for drug encapsulation. | researchgate.net |

| Shell | Composed of a hydrophilic polymer (e.g., PEG) for stability and biocompatibility. | nih.gov |

| Surface Functionality | Propargyl groups available for post-assembly modification via click chemistry. | nih.gov |

| Modification Strategy | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching targeting ligands, imaging agents, etc. | nih.govacs.org |

Design of Biodegradable Scaffolds for Biomedical Applications

In the realm of tissue engineering and regenerative medicine, the surface properties of biodegradable scaffolds play a pivotal role in directing cellular behavior, such as adhesion, proliferation, and differentiation. This compound serves as a valuable tool for the surface modification and functionalization of these scaffolds, which are often fabricated from biodegradable polyesters like poly(lactic acid) (PLA) or poly(lactic-co-glycolic acid) (PLGA). nih.govyale.edu

The functionalization of these polyester-based scaffolds typically involves a multi-step process. First, the surface of the scaffold is treated to introduce reactive functional groups, commonly primary amines, through a process called aminolysis. nih.govpolymtl.ca Following this surface activation, the this compound is introduced. The NHS ester group readily reacts with the newly introduced surface amine groups, forming stable amide bonds and effectively tethering the propargyl-PEG moiety to the scaffold surface. nih.gov

The presence of the propargyl groups on the scaffold surface then allows for the subsequent covalent immobilization of a wide range of bioactive molecules using click chemistry. researchgate.net For instance, cell-adhesive peptides (e.g., RGD), growth factors, or other signaling molecules that have been modified to contain an azide group can be "clicked" onto the scaffold surface. acs.org This method offers a high degree of control over the spatial presentation and density of the immobilized biomolecules, which is critical for mimicking the complex extracellular matrix and guiding tissue regeneration.

The PEG linker in this compound is again advantageous in this application. It acts as a hydrophilic spacer that extends the bioactive molecules away from the scaffold surface, enhancing their accessibility to cell surface receptors and preventing non-specific interactions. nih.gov This approach allows for the creation of "bio-interactive" scaffolds that can actively participate in the regenerative process.

A typical workflow for the functionalization of a biodegradable scaffold using this linker is as follows:

Scaffold Fabrication: A porous scaffold is created from a biodegradable polymer like PLA or PLGA using techniques such as electrospinning or salt-leaching. nih.govyale.edu

Surface Amination: The scaffold surface is treated to introduce primary amine groups. polymtl.ca

Linker Conjugation: The aminated scaffold is reacted with this compound to introduce surface propargyl groups.

Biofunctionalization: The propargyl-functionalized scaffold is then reacted with an azide-modified bioactive molecule via CuAAC to create a bio-interactive scaffold.

This modular and efficient approach to scaffold functionalization holds significant promise for the development of advanced biomaterials for a variety of tissue engineering applications.

| Step | Description | Key Reagents/Techniques | Reference |

| 1. Scaffold Fabrication | Creation of a porous 3D structure. | Electrospinning, Salt-leaching | nih.govyale.edu |

| 2. Surface Activation | Introduction of reactive amine groups. | Aminolysis | nih.govpolymtl.ca |

| 3. Linker Attachment | Covalent binding of the heterobifunctional linker. | NHS ester-amine reaction | nih.gov |

| 4. Bioactive Molecule Immobilization | Covalent attachment of signaling molecules. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | acs.orgresearchgate.net |

Emerging Research Directions and Future Perspectives

Novel Bioorthogonal Reactivity Modalities for Linker Integration

The propargyl group is renowned for its participation in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.commedchemexpress.com Yet, the future of linker integration lies in expanding the repertoire of bioorthogonal reactions to offer greater versatility, faster kinetics, and alternative modes of activation. Bioorthogonal reactions are highly selective transformations that can occur in complex biological environments without interfering with native processes. nih.govnih.gov

Emerging modalities that could leverage the propargyl group or inspire next-generation linkers include:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): While related to CuAAC, SPAAC avoids the use of a cytotoxic copper catalyst, making it more suitable for live-cell applications. Though the propargyl group itself is not strained, its foundational alkyne chemistry is central to the development of cyclic alkynes used in SPAAC.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The IEDDA reaction between tetrazines and strained alkenes or alkynes is noted for its exceptionally rapid kinetics. nih.govacs.org Research into tetrazine ligations has demonstrated their power in live-cell imaging and in vivo applications due to the fast reaction rates at low concentrations. acs.org This has led to the development of transfer reactions that enable turnover amplification for detecting biomolecules like microRNA. acs.org

Staudinger Ligation: First developed by Bertozzi et al., this reaction occurs between a specifically engineered phosphine (B1218219) and an azide (B81097). nih.gov It was one of the first bioorthogonal reactions used for labeling biomolecules on cell surfaces and represents an alternative to click chemistry for forming stable amide bonds in a biological context. nih.gov

Photo-activated Chemistries: Spatiotemporal control over conjugation can be achieved using light to liberate a reactive species. nih.gov This allows for precise labeling of molecules in a specific location or at a specific time, a level of control not afforded by standard click chemistry.

Conditionally Cleavable Linkers: Researchers are developing self-immolative linkers that can be cleaved under specific physiological conditions, such as the acidic environment of a tumor. acs.org For instance, linkers based on Grob fragmentation can be designed to release a payload in response to a change in pH, offering a new dimension of targeted delivery. acs.org

These novel modalities highlight a shift towards creating "smart" linkers that do more than simply connect two molecules. The focus is on developing linkers that are responsive to their environment, can be controlled externally, and offer reaction kinetics tailored to specific biological questions.

Advances in Automated Synthesis and High-Throughput Screening of Conjugates

The demand for large libraries of bioconjugates for drug discovery and proteomics has driven significant innovation in both synthesis and screening.

Automated Synthesis: The manual synthesis of bioconjugates is often a complex, low-yield process. nih.gov Automated synthesis platforms are revolutionizing this by offering increased efficiency, reproducibility, and precision. chemh.com These systems can perform multi-step synthesis and purification, enabling the rapid production of diverse molecules. researchgate.net For example, the Equimolar NAtive Chemical Tagging (ENACT) method combines iterative bioconjugation with an automated process to achieve controlled, site-specific modification of proteins like antibodies. nih.gov Such platforms can readily incorporate reagents like Propargyl-PEG2-CH2CO2-NHS ester to generate libraries of antibody-drug conjugates (ADCs) or other protein conjugates for preclinical evaluation. susupport.com The move towards automated, flexible, and scalable single-use technologies in manufacturing further accelerates the development pipeline for novel bioconjugate therapeutics. susupport.com

High-Throughput Screening (HTS): Once libraries of conjugates are synthesized, HTS methods are crucial for identifying candidates with the desired biological activity. Traditional screening methods are often not suitable for complex bioconjugates. Several advanced HTS techniques are now being employed:

Affinity-Selection Mass Spectrometry (AS-MS): This method allows for the rapid, label-free identification of ligands that bind to a protein target from a complex mixture. bruker.com Recent advances using trapped ion mobility spectrometry (TIMS) have enhanced the quality and specificity of AS-MS, making it a powerful tool for screening large compound libraries. bruker.com

NMR-Based Screening: While typically having lower throughput, new NMR methodologies have been developed to rank the binding affinities of ligands from 1D NMR line-broadening experiments, providing a more efficient way to screen and validate hits. nih.gov

High-Throughput ELISA-Based Assays: Enzyme-linked immunosorbent assays (ELISAs) can be adapted for HTS to identify molecules that inhibit or enhance protein-nucleic acid interactions. nih.gov This method is sensitive and can be used to screen for inhibitors of transcription factors or other DNA-binding proteins. nih.gov

Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) can be used in a "mix and measure" format to determine the binding affinity of ligands in a high-throughput manner. semanticscholar.org

These HTS methods enable researchers to rapidly screen thousands of compounds, accelerating the discovery of lead molecules for both therapeutic and research applications. duke.edu

Integration with Multi-Omics Approaches for Systems-Level Understanding

The ultimate goal of using molecular probes is often to understand complex biological systems. The integration of chemical biology with multi-omics technologies—such as proteomics, transcriptomics, and metabolomics—provides a powerful framework for achieving a systems-level understanding. nih.govnih.gov

Probes synthesized using this compound are ideally suited for this purpose. A typical workflow involves:

Probe Synthesis: The NHS ester is used to attach the linker to a small molecule or ligand that targets a specific protein of interest.

Cellular Labeling and Pulldown: The resulting probe is introduced to cells or cell lysates. After the probe binds to its target protein, the propargyl group is used to "click" on a biotin (B1667282) tag. The biotinylated protein-probe complex and any associated binding partners can then be captured using streptavidin-coated beads.

Mass Spectrometry-Based Proteomics: The captured proteins are digested and analyzed by mass spectrometry to identify the primary target and a network of interacting proteins. nih.gov

Multi-Omics Data Integration: The proteomic data can be integrated with other omics datasets (e.g., genomics, transcriptomics) to build comprehensive models of cellular pathways and regulatory networks. nih.govnewswise.com This integrated approach can uncover how genetic mutations affect protein complexes or how a drug perturbs cellular signaling on a global scale. newswise.com

This chemoproteomic approach allows researchers to move beyond studying single proteins in isolation. It enables the mapping of protein-protein interactions within their native cellular context and the identification of biomarkers and new therapeutic targets. nih.govnih.gov By combining data from multiple omics layers, a more complete and systematic understanding of biological function and disease mechanisms can be achieved. nih.govnewswise.com

Compound Information Table

Q & A

Basic: What is the reaction mechanism of Propargyl-PEG2-CH2CO2-NHS ester with primary amines, and how can reaction efficiency be optimized?

The NHS ester group reacts with primary amines (e.g., lysine residues in proteins) via nucleophilic acyl substitution, forming stable amide bonds. The propargyl group enables subsequent click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). To maximize efficiency:

- pH control : Use buffers like PBS (pH 7.4–8.5) to maintain optimal nucleophilicity of amines while minimizing NHS ester hydrolysis. Avoid Tris or other amine-containing buffers .

- Temperature : Conduct reactions at 4–25°C; higher temperatures accelerate hydrolysis.

- Solubility : Pre-dissolve the reagent in anhydrous DMSO or DMF to ensure homogeneity before aqueous dilution .

Basic: What storage conditions are recommended to preserve the stability of this compound?

- Temperature : Store desiccated at –20°C to slow hydrolysis.

- Moisture control : Use airtight containers with desiccants; avoid freeze-thaw cycles.

- Inert atmosphere : For long-term storage (>6 months), purge vials with argon or nitrogen to minimize oxidative degradation .

- Stability monitoring : Regularly assess purity via HPLC or TLC, especially after prolonged storage .

Advanced: How can Taguchi experimental design principles be applied to optimize conjugation efficiency with amine-containing biomolecules?

Taguchi methods enable systematic parameter screening (e.g., pH, temperature, molar ratio, reaction time). Example workflow:

Define critical factors : Use a fractional factorial design to select parameters (e.g., pH, NHS ester:amine ratio).

Signal-to-noise (S/N) ratios : Quantify robustness by maximizing conjugation yield while minimizing variability.

ANOVA analysis : Identify dominant factors (e.g., pH contributes >60% variance in yield) .

Validation : Confirm predicted optimal conditions (e.g., pH 8.0, 4°C, 2:1 molar ratio) with triplicate experiments.

Advanced: What analytical techniques are most effective for characterizing bioconjugation products and detecting side reactions?

- Mass spectrometry (MS) : Confirm molecular weight shifts (e.g., MALDI-TOF for proteins) .

- HPLC : Use reverse-phase columns with UV/Vis detection to separate conjugates from unreacted components.

- Fluorescence gel electrophoresis : Visualize PEGylation efficiency in protein samples.

- FT-IR/NMR : Track NHS ester consumption (disappearance of ~1730 cm⁻¹ carbonyl stretch) or propargyl group retention .

Advanced: How do competing hydrolysis pathways impact conjugation yields, and what strategies mitigate these effects?

Hydrolysis kinetics : NHS esters hydrolyze in aqueous buffers (t½ ~30–60 min at pH 8.0), competing with amine coupling. Mitigation strategies: